molecular formula C12H16N2O2 B1270511 5-Amino-2-piperidin-1-yl-benzoic acid CAS No. 65989-46-0

5-Amino-2-piperidin-1-yl-benzoic acid

Cat. No. B1270511
CAS RN: 65989-46-0
M. Wt: 220.27 g/mol
InChI Key: WCAYESUQYQHNMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-piperidin-1-yl-benzoic acid often involves intricate chemical processes. For instance, the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids showcases the complexity involved in creating compounds with similar structures. These processes frequently include steps such as dehydration, nucleophilic reactions, and acid-catalyzed hydrolysis to achieve the desired chemical structure (Hirai & Sugimoto, 1977).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-2-piperidin-1-yl-benzoic acid is often elucidated using techniques like X-ray diffraction. These studies reveal the intricacies of molecular interactions, such as hydrogen bonds and crystal packing. For example, an investigation into the three-component complex involving piperidine-ethanol and p-hydroxybenzoic acid demonstrates the role of water as a bridge between molecules, highlighting the importance of hydrogen bonding in the crystal structure (Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-Amino-2-piperidin-1-yl-benzoic acid analogs showcases a variety of reactions these compounds can undergo. For example, piperidine-mediated cyclization reactions have been developed to synthesize complex structures, demonstrating the compound's versatility in forming diverse chemical entities (Zhang et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of related compounds often focus on aspects such as thermal stability and optical properties. For instance, the thermal and optical properties of specific benzamide derivatives provide insights into the stability and behavior of these compounds under various conditions, which is crucial for understanding their potential applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of compounds like 5-Amino-2-piperidin-1-yl-benzoic acid are characterized by their reactivity and interaction with other molecules. Studies on the synthesis of hybrid compounds, for example, highlight how modifications in the chemical structure can lead to new properties and potential applications (Ivanova et al., 2019).

Scientific Research Applications

Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety And Hazards

The safety information available indicates that 5-Amino-2-piperidin-1-yl-benzoic acid may be an irritant .

properties

IUPAC Name

5-amino-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAYESUQYQHNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355612
Record name 5-Amino-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-piperidin-1-yl-benzoic acid

CAS RN

65989-46-0
Record name 5-Amino-2-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65989-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 150 ml piperidine. The temperature of the reaction was allowed to rise during the addition. After the addition was complete, the reaction was heated at reflux temperature for two hours. The hot reaction mixture was poured into ice water, made acid by the addition of concentrated HCl until precipitation of the product was complete and filtered. The filter cake was recrystallized from ethanol to give 30.4 grams 5-nitro-2-piperidinobenzoic acid. m.p. = 201°-203° C. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-piperidinobenzoic acid. m.p. = 232°-235° C.
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